Indolophenanthridine

説明

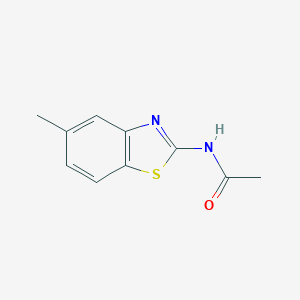

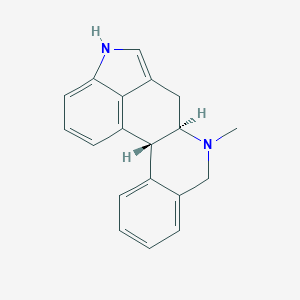

Indolophenanthridine is a heterocyclic compound that has attracted significant interest in the field of organic chemistry due to its complex structure and potential applications. It is known for its diverse synthesis methods and unique chemical and physical properties.

Synthesis Analysis

- A method for synthesizing indolo[1,2-f]phenanthridines via palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation reactions has been developed, yielding various phenanthridines from accessible materials using a single palladium catalyst (Ngo et al., 2015).

- Another synthesis approach involves Schiff base–homophthalic anhydride cyclization followed by thionyl chloride–mediated dehydrogenation and intramolecular Friedel–Crafts acylation, leading to a novel indolophenanthridine ring system (Elsayed et al., 2016).

Molecular Structure Analysis

- The molecular structure of indolophenanthridines exhibits a unique heterocyclic system, characterized by the integration of indole and phenanthridine moieties. The complexity of the molecular structure contributes to the diverse chemical properties and potential applications of these compounds.

Chemical Reactions and Properties

- Indolophenanthridines participate in various chemical reactions, including C-N coupling, hydroamination, and C-H arylation, as seen in the synthesis methods. Their structure allows for the formation of complex organic molecules with potential biological activities.

- The cycloaddition of arynes and 2-aminophenanthridinedione is a key step in synthesizing bioactive indolo[3,2-j]phenanthridine alkaloids (Guo et al., 2016).

科学的研究の応用

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 2-Indolinone, an indole derivative and a part of the Indolophenanthridine group, is considered a promising heterocyclic core in medicinal chemistry that showed a wide range of activities including anticancer .

- Methods : Some derivatives of indolin-2-one are known to be a critical structure in some inhibitors of receptor tyrosine kinases (RTKs), a cancer target therapy, for example, Sunitinib .

- Results : The unique structure of indole has garnered significant interest in the scientific community, leading to extensive research on its derivatives and biological activities .

-

Anti-leishmanial Studies

- Field : Bioorganic Chemistry

- Application : Indolo[3,2-a]phenanthridine derivatives have been synthesized and evaluated for their ability to interact with ct-DNA .

- Methods : The compounds were synthesized in a regioselective manner involving intramolecular Heck-type arylation as a key step .

- Results : The compounds display interesting photophysical properties .

-

Synthesis of Tangutorine

- Field : Synthetic Organic Chemistry

- Application : An asymmetric synthetic approach to indolo[2,3-a]quinolizidine framework has been developed .

- Methods : The strategy involved Horner–Wadsworth–Emmons olefination and reductive amination as the key steps .

- Results : The developed strategy was explored towards the synthesis of tangutorine using Evans aldol reaction for the preparation of desired .

-

Antiderivatives

- Field : Mathematics

- Application : The concept of antiderivatives is used in many applications, including solving differential equations .

- Methods : Given a function f, the goal is to find a function F that has a derivative f. This function F is called an antiderivative of f .

- Results : Antiderivatives are used in many situations, including rectilinear motion and other examples throughout mathematics .

-

Magnetorheological Dampers (MRD)

- Field : Mechanical Engineering

- Application : MRD technology is applied to the defense industry, vehicle engineering, civil engineering, traffic engineering, aerospace, and other equipment .

- Methods : MRDs use the controlled rheological properties of MRF with the action of an applied magnetic field to achieve lower current regulation and control larger damping .

- Results : MRDs have excellent dynamic characteristics such as fast response, stable environmental features, large capacity, low power consumption, simple structure, and continuously adjustable damping force .

-

Patent Applications

- Field : Intellectual Property

- Application : Indolophenanthridine derivatives have been patented for various uses .

- Methods : The patent application process involves filing a detailed description of the invention with the patent office .

- Results : Patents provide legal protection for inventions, allowing the inventor to prevent others from using, selling, or making the invention without permission .

-

Nanomedicine and Drug Delivery

- Field : Nanomedicine

- Application : Dendrimers, which are hyper-branched organic compounds and a part of the Indolophenanthridine group, are considered promising agents for nanomedicine applications .

- Methods : These terminal groups can be simply modified to enhance the functionality of dendrimers and produce biocompatible and versatile products .

- Results : They have unique properties, including nanoscale size, globular shape, high reactivity, solubility in water, internal cavities, and comfortable synthesis methods .

-

Synthesis of Indolo[1,2-f]phenanthridines

- Field : Organic Chemistry

- Application : A new and convenient method for the synthesis of indolo[1,2-f]phenanthridines has been developed .

- Methods : The reactions allow for the synthesis of various phenanthridines in good yields from easily accessible starting materials using a single palladium catalyst .

- Results : This palladium-catalyzed domino C–N coupling/hydroamination/C–H arylation reaction is more ecologically friendly and cost-efficient than known methods .

-

Materials Chemistry

- Field : Materials Chemistry

- Application : A new easily scalable synthesis of the important for materials chemistry indolo[1,2-f]phenanthridine from commercially available 6-chlorophenanthridine was developed .

- Methods : The suggested transition metal catalyst-free and solvent-free procedure .

- Results : This procedure is more ecologically friendly and cost-efficient than known methods .

特性

IUPAC Name |

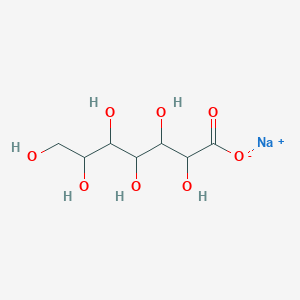

(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKIDLXXXIELU-IEBWSBKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042598 | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolophenanthridine | |

CAS RN |

100999-26-6 | |

| Record name | CY 208-243 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100999-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CY 208-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CY-208243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)